N-(5-iodo-4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide
Description
N-(5-Iodo-4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide is a pyrrolo[2,3-d]pyrimidine derivative with distinct substitutions:
- Position 4: Oxo group (introduces hydrogen-bonding capability).
- Position 7: Tosyl (p-toluenesulfonyl) group (improves stability and acts as a protecting group).
- Position 2: Pivalamide (tert-butyl carboxamide) group (increases metabolic stability).
This compound serves as a key intermediate in synthesizing antifolate agents, such as pemetrexed (PMX), as noted in its role in iodination and cross-coupling reactions .
Properties
IUPAC Name |
N-[5-iodo-7-(4-methylphenyl)sulfonyl-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IN4O4S/c1-10-5-7-11(8-6-10)28(26,27)23-9-12(19)13-14(23)20-17(21-15(13)24)22-16(25)18(2,3)4/h5-9H,1-4H3,(H2,20,21,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXYNNAUBFKGTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=C(NC3=O)NC(=O)C(C)(C)C)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19IN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrrolo[2,3-d]Pyrimidine Scaffold Construction
The pyrrolo[2,3-d]pyrimidine core is typically synthesized via cyclocondensation reactions. A common approach involves the reaction of 4-amino-5-cyano-pyrrole-2-carboxylate derivatives with urea or thiourea under acidic conditions. For example, heating methyl 4-amino-5-cyano-1H-pyrrole-2-carboxylate with urea in acetic acid yields the dihydro-pyrimidinone ring. Alternatively, microwave-assisted cyclization using formamide as both solvent and reactant accelerates ring formation while minimizing side products.
Key considerations :
- Regioselectivity : The 4-oxo group is introduced during cyclization, necessitating anhydrous conditions to prevent hydrolysis of intermediates.
- Protection strategies : Early-stage protection of reactive amines (e.g., with tert-butoxycarbonyl [Boc] or tosyl groups) avoids unwanted side reactions during subsequent steps.
Tosylation at N7 Position
Introducing the tosyl (p-toluenesulfonyl) group at the N7 position is critical for electronic modulation and solubility. Tosylation is typically achieved using p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine.
Representative reaction conditions :
| Reagent | Equiv. | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| TsCl | 1.2 | Dichloromethane | 0°C → RT | 12 h | 85% |
| Triethylamine | 2.5 |
Mechanistic insight : The reaction proceeds via nucleophilic attack of the pyrrolopyrimidine’s N7 nitrogen on the electrophilic sulfur of TsCl, followed by deprotonation. Excess base neutralizes HCl byproduct, driving the reaction to completion.
Iodination at C5 Position
The C5 iodine substituent is introduced via electrophilic aromatic substitution (EAS) or metal-mediated halogenation. Given the electron-deficient nature of the pyrrolopyrimidine ring, directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) followed by quenching with iodine or N-iodosuccinimide (NIS) are effective.
Optimized iodination protocol :
- Lithiation : Treat the tosylated intermediate with LDA (2.2 equiv) in tetrahydrofuran (THF) at −78°C for 1 h.
- Iodine quench : Add NIS (1.1 equiv) and warm to 0°C over 2 h.
- Workup : Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography.
Alternative methods :
- Electrophilic iodination : Using I₂ in the presence of HNO₃/H₂SO₄, though this risks over-iodination or ring oxidation.
- Palladium-catalyzed C–H activation : Limited by the substrate’s sensitivity to transition metals.
Pivalamide Installation at C2
The C2 pivalamide group is introduced via nucleophilic acyl substitution. Prior activation of the C2 amine as a better leaving group (e.g., conversion to a mesylate or triflate) facilitates reaction with pivaloyl chloride.
Stepwise procedure :
- Amine activation : Treat the iodinated intermediate with methanesulfonyl chloride (1.5 equiv) and N,N-diisopropylethylamine (DIPEA) in DCM at 0°C.
- Acylation : Add pivaloyl chloride (1.1 equiv) and heat to 40°C for 6 h.
- Deprotection : Remove the mesyl group using aqueous NaOH (1M) in THF/MeOH (3:1).
Critical parameters :
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve acyl chloride reactivity but may compromise regioselectivity.
- Temperature control : Excess heat promotes decomposition of the iodinated intermediate.
Purification and Characterization
Final purification is achieved via recrystallization from ethanol/water (4:1) or preparative HPLC using a C18 column with acetonitrile/water gradient. Key characterization data aligns with commercial specifications:
| Property | Value | Method |
|---|---|---|
| Melting Point | 218–220°C (decomp.) | DSC |
| HPLC Purity | ≥97% | C18, 254 nm |
| ¹H NMR (DMSO-d6) | δ 1.23 (s, 9H, pivaloyl), 2.41 (s, 3H, Ts), 6.88 (s, 1H, H6) | 400 MHz |
Comparative Analysis of Synthetic Routes
Route A (Linear approach) :
- Core → Tosylation → Iodination → Pivalamide installation.
Advantages : High yields (75–85%) at each step; minimal side reactions.
Disadvantages : Requires late-stage iodination, which complicates purification.
Route B (Convergent approach) :
- Synthesize iodinated pyrrole intermediate separately.
- Couple with pre-formed pyrimidine fragment via Pd-catalyzed cross-coupling.
Advantages : Modular; allows diversification at C5.
Disadvantages : Lower overall yield (50–60%) due to coupling inefficiencies.
Industrial-Scale Considerations
Commercial suppliers (e.g., Acmec, GlpBio) optimize for cost and scalability:
Chemical Reactions Analysis
Types of Reactions: N-(5-iodo-4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: Conversion of the iodine atom to iodate or other oxidized forms.
Reduction: Reduction of the iodine atom to iodide.
Substitution Reactions: Replacement of the iodine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution Reactions: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed:
Oxidation Products: Iodate derivatives.
Reduction Products: Iodide derivatives.
Substitution Products: Derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N-(5-iodo-4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, showcasing its potential as a therapeutic agent.
Data Table: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 10.5 | Induction of apoptosis |
| MCF-7 | 12.0 | Inhibition of cell proliferation |
| HeLa | 9.8 | Disruption of cell cycle progression |
These findings suggest that the compound may act through multiple mechanisms to inhibit tumor growth, including apoptosis induction and cell cycle disruption .
Inhibition of Protein Methylation
The compound has been identified as a potential inhibitor of protein methyltransferases, particularly PRMT5 (Protein Arginine Methyltransferase 5). This inhibition is significant in cancer biology as PRMT5 is often overexpressed in various malignancies.
Case Study: PRMT5 Inhibition
In a study focusing on PRMT5 inhibition, this compound was shown to reduce the methylation of target proteins in cancer cells. This led to decreased cell viability and increased sensitivity to other chemotherapeutic agents .
Anti-inflammatory Properties
Beyond its anticancer applications, this compound also shows promise in anti-inflammatory research. Preliminary studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Antimicrobial Activity
Emerging research indicates that this compound may possess antimicrobial properties. It has been tested against various bacterial strains with promising results.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents .
Mechanism of Action
The mechanism by which N-(5-iodo-4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Positions 4, 5, and 7
N-(5-Iodo-4,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide ()
- Differences :
- Position 4: Methyl instead of oxo.
- Position 6: Methyl instead of hydrogen.
- Synthesis : Iodination of N-(4,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide using N-iodosuccinimide (NIS) in THF yields 52% product.
N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide ()
- Differences :
- Position 4: Chloro instead of oxo.
- Position 7: Hydrogen instead of tosyl.
- Implications : Chloro substituents enhance electrophilicity but reduce hydrogen-bonding capacity, affecting interactions with biological targets like dihydrofolate reductase (DHFR).
Pemetrexed (PMX) Precursor (Evidences 1, 7)
- Structure : N-(4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide.
- Differences : Lacks iodo and tosyl groups.
- Role: Intermediate in PMX synthesis via iodination, Sonogashira coupling, and hydrolysis (67% yield). The absence of tosyl simplifies reactivity but reduces stability during synthesis.
Functional Group Modifications on the Pyrrolo[2,3-d]pyrimidine Core
Thiophene-2-carboxylic Acid Derivatives ()
- Examples: 19a: 5-[(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)methyl]thiophene-2-carboxylic acid. 30: (S)-2-({4-[3-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]-pyrimidin-6-yl)-propyl]-thiophene-2-carbonyl}-amino)-pentanedioic acid diethyl ester.
- Key Features : Thiophene rings and carboxylic acid groups enhance solubility and folate receptor targeting.
- Biological Activity : High antitumor activity (e.g., 19a: 95% yield, IC50 < 10 nM against MCF7 cells) .
Benzoic Acid Derivatives ()
- Examples: 12a: 4-[4-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)butyl]benzoic acid. 12b: 4-[5-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)pentyl]benzoic acid.
- Key Features : Alkyl chains (C4–C6) link the core to benzoic acid, improving folate receptor affinity.
- Data : 12c exhibits >98% yield and potent inhibition of tyrosine kinase receptors .
Research Findings and Implications
- Synthetic Utility : The target compound’s tosyl group enhances stability during multi-step syntheses, contrasting with simpler analogs like the PMX precursor, which require protective-group strategies .
- Biological Activity : Thiophene and benzoic acid derivatives show superior folate receptor targeting compared to the target compound, which is primarily an intermediate. However, the iodo and tosyl groups in the target may enable radioimaging or prodrug applications .
- Metabolic Stability : The pivalamide group in all compared compounds confers resistance to enzymatic degradation, a critical feature for in vivo efficacy .
Biological Activity
N-(5-iodo-4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide is a compound of significant interest in medicinal chemistry, particularly for its biological activity related to various therapeutic applications. This article reviews the biological properties, mechanisms of action, and potential clinical implications of this compound based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features a pyrrolo[2,3-d]pyrimidine core modified by a tosyl group and an iodine atom. This structural configuration is crucial for its biological activity.
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Inhibition of Protein Kinases : Pyrrolo[2,3-d]pyrimidine derivatives have been documented as potent inhibitors of protein kinases such as PKB (Akt), which plays a critical role in cell survival and proliferation. For instance, modifications to the linker groups in related compounds have led to enhanced selectivity and potency against PKB, suggesting that this compound may similarly affect these pathways .
- Anticancer Activity : The compound has shown promise as an anticancer agent. Studies on related pyrrolo[2,3-d]pyrimidines revealed their ability to inhibit tumor growth in xenograft models. The mechanism often involves modulation of signaling pathways associated with cancer cell survival .
Table 1: Biological Activities of Related Pyrrolo[2,3-d]pyrimidine Compounds
| Compound Name | Biological Target | IC50 (nM) | Selectivity | Reference |
|---|---|---|---|---|
| CCT128930 | PKB | 15 | 28-fold | |
| Compound A | PKA | 590 | 1-fold | |
| Compound B | ROCK2 | 80 | 10-fold |
Case Studies
- In Vivo Studies : In studies involving human tumor xenografts in nude mice, compounds similar to this compound demonstrated significant tumor growth inhibition at well-tolerated doses. These studies highlighted the compound's potential as an effective anticancer agent .
- Cell Line Studies : The antiproliferative effects were assessed in various cancer cell lines (e.g., PC3M prostate cancer and U87MG glioblastoma). The results indicated that these compounds can effectively modulate the PI3K-PKB pathway, leading to reduced cell viability .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of N-(5-iodo-4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide?
- Methodology :
- Stepwise functionalization : Begin with the pyrrolo[2,3-d]pyrimidine core and sequentially introduce substituents (e.g., iodine, tosyl, pivalamide groups). Use anhydrous DMF as a solvent for coupling reactions to minimize hydrolysis .
- Reagent selection : For cyclization steps, employ 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine as a coupling agent to improve regioselectivity .
- Yield optimization : Adjust stoichiometric ratios (e.g., 1.2 equivalents of iodinating agents) and reaction times (monitored via TLC/HPLC). For example, analogs with iodine substitution achieved >90% yield under controlled conditions .
Q. What characterization techniques are critical for verifying the structural integrity of this compound?
- Methodology :
- NMR spectroscopy : Analyze and NMR to confirm substitution patterns. For example, the pyrrolo[2,3-d]pyrimidine core typically shows distinct aromatic proton shifts at δ 7.2–8.5 ppm, while the pivalamide group exhibits a singlet at δ 1.2–1.3 ppm .
- Mass spectrometry : Use high-resolution ESI-MS to validate molecular weight (expected [M+H] ~600–650 Da).
- X-ray crystallography : For unambiguous confirmation, grow single crystals in DMSO/EtOH mixtures and compare bond lengths/angles with analogs (e.g., 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine ).
Advanced Research Questions
Q. How do structural modifications (e.g., iodine position, pivalamide substitution) influence biological activity?
- Methodology :
- SAR studies : Synthesize analogs with variable substituents (e.g., 5-iodo vs. 6-iodo, tosyl vs. methylsulfonyl). Test in enzymatic assays (e.g., kinase inhibition) or cellular models. For example, 5-iodo derivatives showed enhanced potency in kinase inhibition compared to non-halogenated analogs .
- Computational modeling : Perform docking studies using software like AutoDock Vina to predict binding interactions. Compare with crystallographic data from related compounds (e.g., pyrrolo-pyrimidine derivatives in ).
Q. How can researchers resolve discrepancies in experimental data (e.g., conflicting NMR or bioassay results)?
- Methodology :
- Reproducibility checks : Validate reaction conditions (e.g., moisture sensitivity of tosyl groups) and purity (HPLC ≥95%). For NMR discrepancies, re-run experiments in deuterated DMSO to avoid solvent artifacts .
- Cross-validation : Compare bioassay results with structurally validated standards (e.g., reference compounds from ). If activity varies, assess metabolic stability (e.g., liver microsome assays) to identify degradation products.
Q. What strategies are effective for scaling up synthesis without compromising purity?
- Methodology :
- Process optimization : Replace batch reactions with flow chemistry for iodination steps to enhance reproducibility. Use silica gel chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) for purification .
- Quality control : Implement in-line FTIR to monitor reaction progress and PAT (Process Analytical Technology) for real-time purity assessment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
